1-(3-Chlorophenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethylamino group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Synthesis of the Ethylamino-Methylpyrimidinyl Intermediate: This involves the reaction of ethylamine with a pyrimidine derivative to introduce the ethylamino and methyl groups.
Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the ethylamino-methylpyrimidinyl intermediate under specific conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone
- 2-Benzoyl-3-(4-chlorophenyl)oxirane
Uniqueness
Compared to similar compounds, 3-(3-Chlorophenyl)-1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications across various fields of research.
Properties
Molecular Formula |
C20H21ClN6O |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C20H21ClN6O/c1-3-22-19-23-13(2)11-18(27-19)24-15-7-9-16(10-8-15)25-20(28)26-17-6-4-5-14(21)12-17/h4-12H,3H2,1-2H3,(H2,25,26,28)(H2,22,23,24,27) |
InChI Key |
XRPLXBUAZKHNIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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